2-((1-Methylpiperidin-3-yl)oxy)acetic acid
Overview
Description
2-((1-Methylpiperidin-3-yl)oxy)acetic acid is an organic compound with the molecular formula C8H15NO3 and a molecular weight of 173.21 g/mol This compound is characterized by the presence of a piperidine ring, which is a six-membered ring containing one nitrogen atom, and an acetic acid moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-((1-Methylpiperidin-3-yl)oxy)acetic acid typically involves the reaction of 1-methylpiperidine with chloroacetic acid under basic conditions. The reaction proceeds via nucleophilic substitution, where the nitrogen atom of the piperidine ring attacks the carbon atom of the chloroacetic acid, resulting in the formation of the desired product .
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions, such as temperature, pressure, and the concentration of reactants. The use of continuous flow reactors and automated systems can further enhance the efficiency and yield of the production process .
Chemical Reactions Analysis
Types of Reactions
2-((1-Methylpiperidin-3-yl)oxy)acetic acid can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the compound into alcohols or amines.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.
Substitution: Nucleophiles such as amines, alcohols, and thiols can be used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield carboxylic acids, while reduction can produce alcohols or amines .
Scientific Research Applications
2-((1-Methylpiperidin-3-yl)oxy)acetic acid has a wide range of scientific research applications, including:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules.
Biology: It can be used as a probe to study biological processes and interactions.
Medicine: The compound has potential therapeutic applications, such as in the development of new drugs.
Industry: It can be used in the production of various chemicals and materials.
Mechanism of Action
The mechanism of action of 2-((1-Methylpiperidin-3-yl)oxy)acetic acid involves its interaction with specific molecular targets and pathways. The compound can bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context .
Comparison with Similar Compounds
2-((1-Methylpiperidin-3-yl)oxy)acetic acid can be compared with other similar compounds, such as:
2-((1-Ethylpiperidin-3-yl)oxy)acetic acid: This compound has an ethyl group instead of a methyl group, which can affect its chemical and biological properties.
2-((1-Propylpiperidin-3-yl)oxy)acetic acid: The presence of a propyl group can further influence the compound’s reactivity and interactions.
2-((1-Butylpiperidin-3-yl)oxy)acetic acid: The butyl group can lead to differences in solubility and stability compared to the methyl derivative.
The uniqueness of this compound lies in its specific structure and the resulting properties, which make it suitable for various applications in research and industry.
Properties
IUPAC Name |
2-(1-methylpiperidin-3-yl)oxyacetic acid | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H15NO3/c1-9-4-2-3-7(5-9)12-6-8(10)11/h7H,2-6H2,1H3,(H,10,11) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MAYLSTDSVPBFHK-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCCC(C1)OCC(=O)O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H15NO3 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
173.21 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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